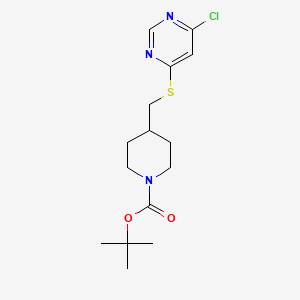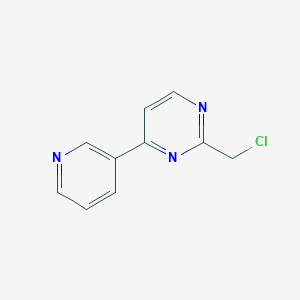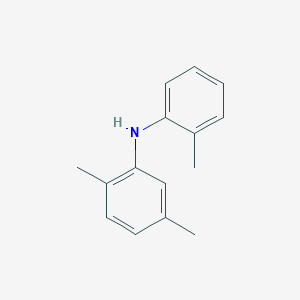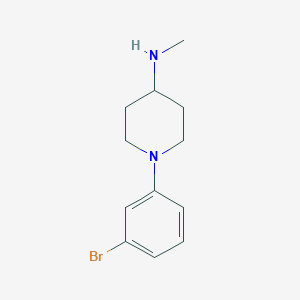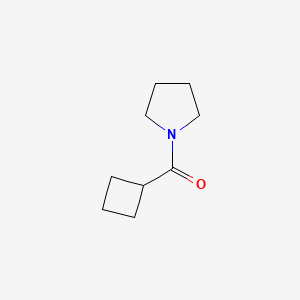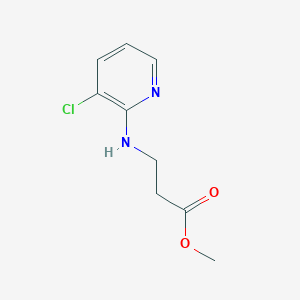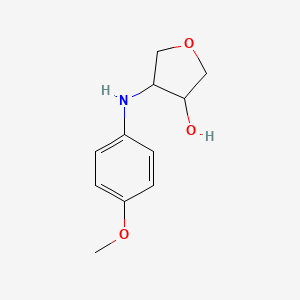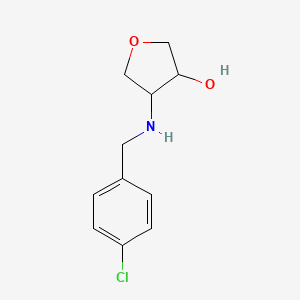
1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 5-Bromo-3-(2-thienylmethyl)-1-pyridinamine and has a molecular formula of C12H11BrN2S.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body.
Biochemical and Physiological Effects
Studies have shown that 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research involving 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Exploring the use of this compound in material science applications such as the synthesis of novel polymers and materials.
4. Investigating the potential of this compound as a photosensitizer in photodynamic therapy for cancer.
5. Developing more efficient synthesis methods for this compound to improve its accessibility and reduce its cost.
In conclusion, 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine involves the reaction of 3-amino-5-bromopyridine with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This process yields the desired compound in good yield and purity.
Scientific Research Applications
1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer and neurological disorders.
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c12-10-4-9(5-13-7-10)6-14-8-11-2-1-3-15-11/h1-5,7,14H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSHECXCZLQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734082 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
CAS RN |
1178049-92-7 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride](/img/structure/B1511562.png)
